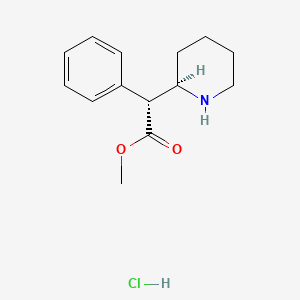

Dexmethylphenidate hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/t12-,13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMYIBMBTDDLNG-OJERSXHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940927 | |

| Record name | Methyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19262-68-1, 23655-65-4 | |

| Record name | Focalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19262-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexmethylphenidate hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019262681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-threo-Methylphenidate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023655654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl phenyl(piperidin-2-yl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLPHENIDATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B3SC438HI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEXMETHYLPHENIDATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1678OK0E08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Structure and Advanced Stereochemistry in Research

Dexmethylphenidate (B1218549) Hydrochloride as the (R,R)-d-threo-Enantiomer of Methylphenidate

Methylphenidate has two chiral centers, which means it can exist in four different stereoisomeric forms: a pair of threo enantiomers and a pair of erythro enantiomers. koreascience.kr The threo isomers are energetically favored over the erythro isomers. koreascience.kr Dexmethylphenidate is specifically the dextrorotatory, or d-threo, enantiomer of racemic methylphenidate. biomolther.orgnih.govnih.gov This precise configuration, designated as (R,R), is responsible for the majority of the compound's pharmacological activity. nih.govresearchgate.net

The definitive three-dimensional structure and absolute configuration of dexmethylphenidate as the (R,R)-enantiomer have been confirmed through advanced analytical techniques. X-ray crystallography has been a pivotal method, allowing for the precise mapping of the atoms in the crystal state and confirming the (R,R) assignment for the biologically active (+)-threo enantiomer. pharmgkb.org

Furthermore, chiral High-Performance Liquid Chromatography (HPLC) is a critical tool used in both research and quality control to separate and quantify the different stereoisomers. researchgate.netpharmgkb.org This technique ensures the stereochemical purity of dexmethylphenidate hydrochloride. Processes have been developed to produce the compound with an optical purity of at least 99% enantiomeric excess (ee), meaning it is virtually free of its corresponding l-threo-enantiomer. nih.gov Manufacturing specifications for dexmethylphenidate products include enantiomeric purity testing by chiral HPLC to guarantee the correct stereoisomer is present. nih.gov

The four stereoisomers of methylphenidate exhibit distinct chemical and pharmacological properties, underscoring the importance of stereoselectivity.

Threo vs. Erythro Isomers : The threo and erythro diastereomers have significant differences. The erythro isomers are known to have pressor amine properties (causing an increase in blood pressure), a characteristic not shared by the threo isomers. koreascience.kr Conformational analysis has revealed that in the threo isomer, the carbonyl oxygen of the ester group is oriented towards the ammonium (B1175870) group, a feature also observed in its crystal state. pharmgkb.org In contrast, the erythro isomer's ester group favors an extended conformation relative to the piperidine (B6355638) group. pharmgkb.org Additionally, the pKa of the threo isomer is predicted to be higher than that of the erythro isomer. pharmgkb.org

d-threo vs. l-threo Enantiomers : Even within the therapeutically used threo pair, the two enantiomers are not equivalent. The d-threo enantiomer (dexmethylphenidate) is significantly more potent and pharmacologically active than the l-threo enantiomer. biomolther.orgmaastrichtuniversity.nl Studies show that d-methylphenidate is much more bioavailable when administered orally compared to l-methylphenidate, resulting in plasma concentrations that are many times higher. koreascience.krnih.gov It is estimated that d-threo-methylphenidate is approximately 10 times more potent than its l-isomer counterpart. maastrichtuniversity.nl

Interactive Table: Properties of Methylphenidate Stereoisomers

| Property | d-threo-Methylphenidate (Dexmethylphenidate) | l-threo-Methylphenidate | Erythro-Diastereomers |

|---|---|---|---|

| Configuration | (R,R) | (S,S) | (R,S) and (S,R) |

| Biological Activity | Primarily responsible for therapeutic effects | Largely inactive or may interfere with d-isomer | Possess undesirable pressor amine properties koreascience.kr |

| Potency | High (approx. 10x more potent than l-isomer) maastrichtuniversity.nl | Low | N/A |

| Oral Bioavailability | High koreascience.kr | Low | N/A |

| Conformation | Ester group oriented toward ammonium group pharmgkb.org | Ester group oriented toward ammonium group pharmgkb.org | Ester group in extended conformation pharmgkb.org |

Structure-Activity Relationship Investigations within the Phenethylamine (B48288) Scaffold

Dexmethylphenidate belongs to the β-phenethylamine class of compounds. wikipedia.org Structure-activity relationship (SAR) studies on methylphenidate and its analogs have provided critical insights into the features required for potent inhibition of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET).

The core pharmacophore for this class of dopamine reuptake inhibitors consists of a phenyl ring and a basic nitrogen atom. nih.gov Research on various dl-threo-methylphenidate derivatives has shown that substitutions on the phenyl ring significantly impact binding affinity.

Position of Substitution : Substitution at the para position of the phenyl ring generally leads to retained or even increased affinity for the DAT. nih.gov For instance, derivatives with bromo, iodo, or methoxy (B1213986) groups at the para position showed high affinity. nih.gov Substitution at the meta position can also increase DAT affinity, whereas substitution at the ortho position with a bulky group like bromine was found to considerably decrease affinity. nih.gov

Piperidine Ring Modification : N-methylation of the piperidine ring in methylphenidate was also shown to significantly reduce its binding affinity to the DAT. nih.gov

Impact of Stereochemistry on Molecular Interactions and Biological Activity

The specific (R,R) stereochemistry of dexmethylphenidate is the paramount factor determining its biological activity. The therapeutic efficacy of racemic methylphenidate is almost exclusively attributed to the d-enantiomer. nih.govnih.govresearchgate.net This is because the spatial arrangement of the functional groups in the (R,R) isomer allows for a precise and high-affinity interaction with its molecular targets, primarily the dopamine transporter.

Transporter Binding : The binding of radiolabeled d-methylphenidate to the DAT is selective, saturable, and reversible. researchgate.net In contrast, the binding of the l-isomer is diffuse and nonspecific. researchgate.net Docking simulations suggest that the (R,R) configuration fits optimally into the binding pocket of the human dopamine transporter, forming a stable interaction. nih.gov Specifically, research points to a crucial interaction between the charged amine of the piperidine ring and the polar side chain of an aspartate residue (Asp79) within the transporter. biomolther.org The precise orientation of the ammonium and ester groups, dictated by the (R,R) configuration, is essential for this high-affinity binding. pharmgkb.org

Potency and Efficacy : As a direct consequence of this stereoselective binding, dexmethylphenidate is a much more potent inhibitor of dopamine and norepinephrine reuptake than its l-counterpart. maastrichtuniversity.nl Studies have shown that a dose of dexmethylphenidate can achieve the same clinical effect as double the dose of the racemic mixture. nih.govnih.gov The d-enantiomer also shows a prominent affinity for the norepinephrine transporter. koreascience.kr The l-isomer is often considered inert or may even interfere with the action of the active d-enantiomer. researchgate.net

This profound difference in activity between enantiomers highlights a fundamental principle in pharmacology: stereochemistry is not a trivial detail but a critical determinant of a drug's interaction with biological systems.

Neuropharmacological Mechanisms of Action Research of Dexmethylphenidate Hydrochloride

Dopamine (B1211576) Transporter (DAT) Inhibition Mechanisms

Dexmethylphenidate (B1218549) hydrochloride's principal mechanism of action involves the blockade of the dopamine transporter (DAT). nih.govnih.gov The DAT is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. nih.gov By inhibiting the DAT, dexmethylphenidate increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. nih.govnih.gov This action is particularly prominent in the striatum and mesolimbic system. wikipedia.orgnih.gov

Positron Emission Tomography (PET) imaging studies have demonstrated that [11C]d-MPH (dexmethylphenidate) binds with high specificity to the dopamine transporter in the basal ganglia. nih.gov It is hypothesized that for methylphenidate to be effective, it needs to occupy 50% or more of the DAT. clinicaltrials.gov The phenethylamine (B48288) moiety shared by dexmethylphenidate, dopamine, and norepinephrine (B1679862) is crucial for its affinity to the transporter, where it competes with dopamine for binding. nih.gov

Norepinephrine Transporter (NET) Inhibition Mechanisms

In addition to its potent effects on the DAT, dexmethylphenidate also inhibits the norepinephrine transporter (NET). neurotransmitter.netwikipedia.org The NET is responsible for the reuptake of norepinephrine from the synaptic cleft. psychopharmacologyinstitute.com By blocking the NET, dexmethylphenidate increases the synaptic availability of norepinephrine, leading to enhanced noradrenergic activity. wikipedia.orgpsychopharmacologyinstitute.com This action is believed to contribute to its therapeutic effects on attention and alertness. wikipedia.org

While dexmethylphenidate has a prominent affinity for the NET, its inhibitory action is generally considered to be of a lesser degree compared to its effect on the DAT. neurotransmitter.netwikipedia.org The combined inhibition of both DAT and NET classifies dexmethylphenidate as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org

Modulation of Presynaptic Monoamine Release

Research suggests that dexmethylphenidate's influence extends beyond simple reuptake inhibition to include the modulation of presynaptic monoamine release. wikipedia.orgpediatriconcall.com It is thought to increase the release of dopamine and norepinephrine into the extraneuronal space. pediatriconcall.com

Studies in animal models of ADHD, specifically the spontaneously hypertensive rat (SHR), have provided insights into these presynaptic effects. Chronic treatment with methylphenidate in young SHR rats was associated with enhanced potassium- and amphetamine-induced dopamine release, despite a concurrent decrease in DAT density and basal dopamine release. nih.gov Furthermore, methylphenidate is believed to protect the dopaminergic system by ensuring a substantial reserve pool of neurotransmitters stored in presynaptic vesicles through interactions with the vesicular monoamine transporter 2 (VMAT-2). nih.govnih.gov

Comparative Transporter Affinity and Selectivity Studies (d-enantiomer vs. l-enantiomer)

Methylphenidate has two chiral centers, resulting in four possible stereoisomers. However, therapeutic preparations primarily use the threo pair of enantiomers. nih.gov The d-threo-enantiomer (dexmethylphenidate) is the more pharmacologically active isomer. drugbank.com

Research has consistently shown that the d-enantiomer has a significantly higher affinity for both the dopamine and norepinephrine transporters compared to the l-enantiomer. researchgate.net PET studies have revealed that while [11C]d-MPH exhibits highly specific binding to the DAT in the striatum, there is no evidence of specific regional binding for the l-threo-enantiomer in the brain, suggesting its binding is mostly nonspecific. nih.govnih.gov A microdialysis study in rats further supports this, showing a marked increase in extracellular dopamine levels after d-threo-MPH administration, an effect not observed with the l-threo-MPH. nih.gov These findings indicate that the pharmacological specificity of methylphenidate resides almost entirely with the d-threo isomer. nih.gov

Table 1: Comparative Receptor Binding Affinities

| Isomer | Target | Binding Affinity |

|---|---|---|

| d-methylphenidate | Dopamine Transporter (DAT) | Prominent |

| d-methylphenidate | Norepinephrine Transporter (NET) | Prominent |

| l-methylphenidate | Dopamine Transporter (DAT) | Low/Nonspecific |

Investigational Studies of Broader Neurotransmitter System Interactions

While the primary actions of dexmethylphenidate are on the dopamine and norepinephrine systems, some research has explored its interactions with other neurotransmitter systems.

Studies have indicated that both the dextrorotary and levorotary enantiomers of methylphenidate display receptor affinity for the serotonergic 5-HT1A and 5-HT2B subtypes, although direct binding to the serotonin (B10506) transporter (SERT) has not been observed. wikipedia.org A later study confirmed the binding of d-threo-methylphenidate to the 5-HT1A receptor but found no significant activity at the 5-HT2B receptor. wikipedia.orgnih.gov There is also some evidence suggesting potential interactions with the glutamate (B1630785) and opioid systems. nih.gov It has been noted that alterations in serotonergic pathways may occur as a result of changes in dopamine transport. nih.gov

Pharmacokinetic Research Principles and Metabolism of Dexmethylphenidate Hydrochloride

Mechanisms of Absorption and Distribution Dynamics

Following oral administration, dexmethylphenidate (B1218549) hydrochloride is readily absorbed, with plasma concentrations peaking at approximately 1 to 1.5 hours in a fasted state. fda.govdrugs.com The absolute bioavailability of dexmethylphenidate is estimated to be between 22% and 25%, a figure influenced by first-pass metabolism. drugs.comtexas.gov Studies have shown that the maximum concentration (Cmax) and the area under the concentration-time curve (AUC) are proportional to the administered dose. fda.gov

Once absorbed, dexmethylphenidate is distributed throughout the body. The volume of distribution has been reported to be 2.65 ± 1.11 L/kg. texas.gov Plasma protein binding of dexmethylphenidate is in the range of 12-15%. drugbank.com

Metabolic Pathways and Enzyme Systems

The primary metabolic route for dexmethylphenidate in humans is through de-esterification to its major, pharmacologically inactive metabolite, d-α-phenyl-piperidine acetic acid, also known as d-ritalinic acid. fda.govdrugs.comtexas.gov This process is primarily mediated by the enzyme carboxylesterase 1 (CES1). nih.govpharmgkb.org

Carboxylesterase-1 (CES1A1)-Mediated De-esterification to Ritalinic Acid

Carboxylesterase 1 (CES1), predominantly found in the liver, is the key enzyme responsible for the hydrolysis of dexmethylphenidate to d-ritalinic acid. nih.govumich.edu This metabolic step is a crucial determinant of the pharmacokinetic profile of the drug. umich.edu In fact, variations in the CES1 enzyme can influence the metabolism of methylphenidate. nih.gov While CES1 is the primary enzyme, minor metabolic pathways also exist, leading to the formation of other inactive metabolites such as 6-oxo-methylphenidate and p-hydroxy-methylphenidate. drugbank.comnih.gov

Stereoselective Aspects of Metabolism

The metabolism of methylphenidate is stereoselective, with the l-threo-enantiomer being metabolized more rapidly than the d-threo-enantiomer (dexmethylphenidate). nih.govnih.govwikipedia.org This is due to the preferential hydrolysis of the l-isomer by CES1A1. nih.govpharmgkb.org Consequently, the oral bioavailability of dexmethylphenidate is significantly higher than that of l-methylphenidate. drugbank.com There is minimal to no in vivo conversion of dexmethylphenidate to the l-threo-enantiomer. fda.gov

Excretion Pathways and Elimination Kinetics

Dexmethylphenidate and its metabolites are primarily eliminated through the kidneys. drugbank.com Following administration of radiolabeled methylphenidate, approximately 90% of the radioactivity is recovered in the urine, with ritalinic acid accounting for about 80% of the dose. fda.gov Fecal excretion accounts for a smaller portion of elimination. drugbank.com

The mean plasma elimination half-life of dexmethylphenidate is approximately 2.2 hours. fda.govdrugbank.com However, this can vary, with some studies reporting a mean of 3 hours and ranges from 2 to 4.5 hours. texas.gov In children, the elimination half-life may be shorter, ranging from 2 to 3 hours. texas.gov The clearance of dexmethylphenidate following an intravenous dose is approximately 0.40 L/hr/kg. drugbank.com

| Pharmacokinetic Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 1-1.5 hours (fasted) fda.govdrugs.com |

| Absolute Bioavailability | 22-25% drugs.comtexas.gov |

| Volume of Distribution (Vd) | 2.65 ± 1.11 L/kg texas.gov |

| Plasma Protein Binding | 12-15% drugbank.com |

| Mean Elimination Half-life (t1/2) | ~2.2 hours fda.govdrugbank.com |

| Primary Route of Elimination | Renal drugbank.com |

Research into Prodrug Strategies: Serdexmethylphenidate (B610792) as a Precursor to Dexmethylphenidate

To achieve a more extended duration of action, a prodrug of dexmethylphenidate, known as serdexmethylphenidate, has been developed. wikipedia.orgnih.gov A prodrug is an inactive compound that is converted into an active drug in the body. nih.gov

Pharmacokinetic Modeling of Prodrug and Active Metabolite Release

The pharmacokinetic profile of dexmethylphenidate hydrochloride, the pharmacologically active d-threo enantiomer of racemic methylphenidate, is characterized by its absorption, distribution, and subsequent metabolism into the inactive metabolite, d-α-phenyl-piperidine acetic acid, also known as d-ritalinic acid. texas.govfda.gov This metabolic conversion is primarily facilitated by the enzyme carboxylesterase 1A1 (CES1A1) in the liver through a process of de-esterification. drugbank.comnih.govwikipedia.orgpharmgkb.org The study of its pharmacokinetic properties is crucial for understanding its release and duration of action, particularly with the development of prodrug formulations designed to modify its delivery profile.

Prodrugs are pharmacologically inactive compounds that are converted into an active drug within the body. drug-dev.com In the context of dexmethylphenidate, a notable prodrug is serdexmethylphenidate (SDX). drug-dev.comnih.govdrugs.com Serdexmethylphenidate is designed to be converted to the active d-methylphenidate (d-MPH) primarily in the lower gastrointestinal tract. nih.govprnewswire.com This mechanism allows for an extended-release profile of the active drug.

Combination drug products have been developed that include both immediate-release dexmethylphenidate hydrochloride and the prodrug serdexmethylphenidate. nih.govdrugs.comfda.gov This formulation strategy aims to provide a rapid onset of action from the immediate-release component, followed by a prolonged therapeutic effect from the gradual conversion of the prodrug. fda.gov

Pharmacokinetic modeling of these combination products has been a subject of clinical research to understand the dose-proportionality and steady-state kinetics of both the prodrug and the active metabolite. These studies involve administering different dosage strengths of the combination product and measuring the plasma concentrations of serdexmethylphenidate and dexmethylphenidate over time.

One such study evaluated the pharmacokinetic profile of a combination product containing serdexmethylphenidate and dexmethylphenidate in healthy adult volunteers. nih.gov The study assessed single doses of three different strengths and multiple doses of the highest strength. The results demonstrated that the administration of all three doses resulted in a rapid increase followed by a slow decline in the plasma concentration of d-MPH. nih.govnih.gov The pharmacokinetic parameters from this study are detailed in the table below.

Table 1: Mean (± Standard Deviation) Pharmacokinetic Parameters of d-Methylphenidate After Single Oral Doses of Serdexmethylphenidate/d-Methylphenidate Combination Product

| Treatment (SDX/d-MPH mg) | Cmax (ng/mL) | AUC0–last (h*ng/mL) |

|---|---|---|

| 26.1/5.2 | 7.1 ± 2.1 | 97.2 ± 28.8 |

| 39.2/7.8 | 9.8 ± 2.8 | 142.5 ± 41.2 |

| 52.3/10.4 | 13.8 ± 3.8 | 199.8 ± 57.2 |

Data sourced from a study on the dose proportionality and steady-state pharmacokinetics of serdexmethylphenidate/dexmethylphenidate. nih.govnih.gov

The analysis of the dose-normalized data for the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) indicated dose proportionality. nih.govnih.gov A power model regression analysis further confirmed that Cmax and the area under the curve from time zero to infinity (AUC0–inf) increased proportionally with the increase in the dose of the serdexmethylphenidate/d-methylphenidate combination. nih.govnih.gov

The multiple-dose phase of the study revealed that d-methylphenidate reached a steady state before the third dose, while the prodrug, serdexmethylphenidate, reached a steady state after the first dose. nih.gov There was a modest accumulation of d-methylphenidate with multiple dosing, whereas no accumulation of the serdexmethylphenidate prodrug was observed. nih.gov

The pharmacokinetic modeling of these prodrug formulations is essential for optimizing the therapeutic profile of dexmethylphenidate, aiming for a consistent and extended duration of action. The gradual conversion of the prodrug to the active metabolite throughout the day is a key feature of this approach. prnewswire.com

Analytical Chemistry and Quality Control Research of Dexmethylphenidate Hydrochloride

Development and Validation of Chromatographic Techniques for Quantification and Purity

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the quantitative analysis and purity assessment of dexmethylphenidate (B1218549) hydrochloride. These techniques allow for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and any potential impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., RP-HPLC)

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed technique for the analysis of dexmethylphenidate hydrochloride. Several studies have detailed the development and validation of RP-HPLC methods for its quantification, often in combination with its prodrug, serdexmethylphenidate (B610792).

One such method utilized an Inertsil ODS column with a mobile phase of acetonitrile (B52724) and 0.1% orthophosphoric acid (70:30 v/v) at a flow rate of 1 mL/min, with detection at 262 nm. researchgate.net This method demonstrated a retention time for dexmethylphenidate at approximately 4.535 minutes. researchgate.net Another study employed a Waters X-bridge Shield RP18 column with a mobile phase of 5 mM phosphate (B84403) buffer (pH 5.5) and acetonitrile (40:60, v/v) at a flow rate of 1 mL/min and detection at 220 nm. nih.govnih.gov

A different RP-HPLC method was developed using an Agilent C18 column and a mobile phase of pH 2.5 ammonium (B1175870) acetate (B1210297) buffer with orthophosphoric acid and acetonitrile in a 50:50 ratio. researchgate.netjournaljpri.com The detection wavelength was 265 nm with a flow rate of 1 mL/min, resulting in a retention time of 4.258 minutes for dexmethylphenidate. researchgate.netjournaljpri.com Furthermore, a method using an X-Bridge Phenyl column with a mobile phase of acetonitrile and hexane (B92381) sulphonic acid (60:40% v/v) at a flow rate of 1.0 mL/min and detection at 236 nm has also been reported. ijrpc.com

These methods highlight the versatility of RP-HPLC in tailoring chromatographic conditions to achieve optimal separation and quantification of dexmethylphenidate hydrochloride.

Chiral HPLC for Enantiomeric Excess and Purity Determination

Given that dexmethylphenidate is a specific enantiomer, ensuring its enantiomeric purity is a critical aspect of quality control. Chiral HPLC is the designated technique for this purpose, as it can separate and quantify the different stereoisomers of methylphenidate. The specifications for dexmethylphenidate hydrochloride capsules include testing for the enantiomer using chiral HPLC. fda.gov

For instance, a chiral HPLC method for the separation of methylphenidate enantiomers has been developed using a CHIROBIOTIC V2 column with a mobile phase of 15 mM ammonium acetate in methanol. sigmaaldrich.com This method allows for the determination of the enantiomeric excess of dexmethylphenidate, confirming the absence or acceptable limits of the l-threo-enantiomer and other potential stereoisomeric impurities.

Method Validation Parameters According to International Conference on Harmonisation (ICH) Guidelines

The validation of analytical methods is a mandatory requirement to ensure their reliability and suitability for their intended purpose. The International Conference on Harmonisation (ICH) provides a comprehensive set of guidelines for method validation. ich.org The following subsections detail the key validation parameters investigated for HPLC methods used in the analysis of dexmethylphenidate hydrochloride.

Specificity, Linearity, and Accuracy Investigations

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. ich.org For dexmethylphenidate hydrochloride, specificity is demonstrated by the absence of interfering peaks from excipients or degradation products at the retention time of the main peak. ijrpc.comnih.gov

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. ich.org Studies have demonstrated the linearity of HPLC methods for dexmethylphenidate over various concentration ranges. For example, one method showed linearity in the range of 2.5–25 μg/mL with a correlation coefficient (r) of 0.9996. nih.govnih.gov Another study reported a linearity range of 0.9 to 3.5 μg/mL with a correlation coefficient of 0.9998. nih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. ich.org Accuracy is typically assessed by recovery studies. For dexmethylphenidate, recovery rates are consistently reported to be within the acceptable range of 98-102%. researchgate.netresearchgate.netjournaljpri.com

Table 1: Linearity and Accuracy Data for Dexmethylphenidate HPLC Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Linearity Range | 2.5–25 µg/mL nih.govnih.gov | 0.9–3.5 µg/mL nih.gov | 10% to 150% of test concentration researchgate.netjournaljpri.com |

| Correlation Coefficient (r) | 0.9996 nih.govnih.gov | 0.9998 nih.gov | 0.999 researchgate.netjournaljpri.com |

| Accuracy (% Recovery) | - | 98-102% nih.gov | 98-102% researchgate.netjournaljpri.com |

Note: Data is compiled from multiple sources and represents findings from different validated HPLC methods.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.org The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org These parameters are crucial for determining the sensitivity of the analytical method, especially for the analysis of impurities.

Several studies have reported the LOD and LOQ values for dexmethylphenidate using various HPLC methods. For example, one method determined the LOD and LOQ to be 0.098 μg/mL and 0.186 μg/mL, respectively. nih.govnih.gov Another study reported an LOD of 0.27 µg/mL and an LOQ of 0.81 µg/mL. ijrpc.com A particularly sensitive method showed an LOD of 0.008 µg/mL and an LOQ of 0.025 µg/mL. researchgate.net

Table 3: LOD and LOQ Data for Dexmethylphenidate HPLC Methods

| Method | LOD (µg/mL) | LOQ (µg/mL) |

|---|---|---|

| Method A | 0.098 nih.govnih.gov | 0.186 nih.govnih.gov |

| Method B | 0.27 ijrpc.com | 0.81 ijrpc.com |

| Method C | 0.008 researchgate.net | 0.025 researchgate.net |

| Method D | 0.04 wjpsonline.comactascientific.com | 0.12 wjpsonline.com |

Note: Data is compiled from multiple sources and represents findings from different validated HPLC methods.

The analytical chemistry and quality control of dexmethylphenidate hydrochloride are well-established, with a strong emphasis on chromatographic techniques. Validated RP-HPLC and chiral HPLC methods, in accordance with ICH guidelines, provide the necessary tools to ensure the identity, strength, quality, and purity of this important pharmaceutical compound. The comprehensive validation of these methods, encompassing specificity, linearity, accuracy, precision, robustness, and sensitivity, guarantees reliable and consistent results, which are essential for regulatory compliance and patient safety.

Application of Spectroscopic and Spectrometric Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H-NMR) and Carbon-13 NMR (¹³C-NMR) are powerful tools for the structural confirmation of dexmethylphenidate. ¹H-NMR spectroscopy helps in identifying the different types of protons and their connectivity within the molecule. For instance, the signals corresponding to the aromatic protons of the phenyl ring, the protons of the piperidine (B6355638) ring, and the methyl ester group can be unambiguously assigned. Spectroscopic investigations using NMR have been instrumental in confirming the structure of methylphenidate analogs and their degradation products. researchgate.netnih.gov Studies have used ¹H-NMR to confirm the sites of interaction in chemical reactions involving similar pharmaceutical compounds. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of dexmethylphenidate hydrochloride and for the structural analysis of the molecule and its metabolites or degradation products. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are frequently employed. researchgate.netnih.govcapes.gov.br LC-MS/MS methods have been developed for the quantification of methylphenidate in biological samples like plasma and saliva, demonstrating high sensitivity and specificity. nih.gov In forced degradation studies, MS is used alongside chromatography to identify the mass of degradation products, providing critical clues to their structure. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the dexmethylphenidate hydrochloride molecule. The IR spectrum will exhibit characteristic absorption bands corresponding to the C=O stretch of the ester, C-O stretching, N-H stretching of the piperidine ring, and vibrations associated with the aromatic phenyl ring. researchgate.net This technique is particularly useful for confirming the identity of the bulk drug substance and for analyzing degradation products where changes in functional groups, such as the hydrolysis of the ester group, would result in noticeable changes in the IR spectrum. nih.gov

Ultraviolet (UV) Spectroscopy: UV spectroscopy is often used in conjunction with High-Performance Liquid Chromatography (HPLC) for the identification and quantification of dexmethylphenidate. fda.gov The phenyl ring in the dexmethylphenidate structure acts as a chromophore, absorbing UV light at a specific wavelength. An optimized wavelength, typically around 260 nm or 265 nm, is selected for detection in HPLC methods, allowing for sensitive and specific measurement of the drug. nih.govresearchgate.netactascientific.com

Stability-Indicating Analytical Method Development for Drug Substance and Formulations

Stability-indicating analytical methods are crucial for ensuring the quality, safety, and efficacy of a drug product throughout its shelf life. These methods must be able to separate the intact active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. For dexmethylphenidate hydrochloride, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for developing such methods. actascientific.com

Forced Degradation Studies: The development of a stability-indicating method begins with forced degradation studies, as mandated by International Council for Harmonisation (ICH) guidelines. nih.govactascientific.com Dexmethylphenidate hydrochloride, both as a bulk substance and in its formulated products, is subjected to a variety of stress conditions to induce degradation. These conditions typically include:

Acid Hydrolysis: Treatment with acids like hydrochloric acid (e.g., 0.1 N or 2N HCl) at elevated temperatures. nih.govactascientific.com

Base Hydrolysis: Treatment with bases such as sodium hydroxide (B78521) (e.g., 0.1 N or 2N NaOH) at elevated temperatures. nih.govactascientific.com

Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 20% H₂O₂). actascientific.com

Thermal Degradation: Exposure to dry heat (e.g., 105°C for 1 hour). actascientific.com

Photolytic Degradation: Exposure to UV light. actascientific.com

These studies help to identify the likely degradation products and demonstrate the specificity of the analytical method in separating them from the parent drug. nih.gov For example, studies have shown that dexmethylphenidate undergoes considerable degradation under various stress conditions. nih.gov In some cases, complete degradation was achieved with 0.1N HCl or 0.1N NaOH with reflux for 2 hours at 60°C. nih.gov

Method Development and Validation: Following forced degradation, a chromatographic method is developed and optimized. Several RP-HPLC methods have been reported for the simultaneous estimation of dexmethylphenidate and its prodrug, serdexmethylphenidate, in pharmaceutical dosage forms. nih.govresearchgate.netactascientific.com

These methods are validated according to ICH guidelines to ensure they are accurate, precise, specific, linear, and robust. actascientific.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. The clear separation of the dexmethylphenidate peak from all degradation peaks confirms specificity. nih.gov

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. researchgate.net

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision). researchgate.net

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. actascientific.com

Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

The developed RP-HPLC methods are then suitable for routine quality control analysis of dexmethylphenidate hydrochloride in bulk and formulated products, as well as for stability studies. researchgate.net

Table of Chromatographic Conditions for a Stability-Indicating RP-HPLC Method

| Parameter | Condition | Source |

| Column | Waters X-terra C18 | nih.gov |

| Mobile Phase | Trifluoroacetic acid and acetonitrile (70:30 v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection Wavelength | 265 nm | nih.gov |

| Run Time | 10 minutes | nih.gov |

| Retention Time | 7.33 min | nih.gov |

Table of Validation Summary for a Stability-Indicating RP-HPLC Method

| Parameter | Result for Dexmethylphenidate | Source |

| Linearity Range | 0.9 to 3.5 µg/mL | nih.gov |

| Correlation Coefficient (r²) | 0.9998 | nih.gov |

| Accuracy (% Recovery) | Within acceptable limits | nih.gov |

| LOD | 0.04 µg/mL | actascientific.com |

| LOQ | 0.11 µg/mL | actascientific.com |

| Precision (%RSD) | 1.3 | researchgate.net |

Preclinical Pharmacological and Toxicological Research Models

In Vitro Studies of Receptor Binding, Transporter Inhibition, and Cellular Uptake

In vitro research has been fundamental in elucidating the primary mechanism of action of dexmethylphenidate (B1218549) hydrochloride, the pharmacologically active d-enantiomer of methylphenidate. The therapeutic effects are largely attributed to its interaction with specific catecholaminergic neurotransmitter transporters.

Studies have demonstrated that dexmethylphenidate is a potent inhibitor of both the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.govwikipedia.org This binding action blocks the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentrations of these neurotransmitters. wikipedia.org The phenethylamine (B48288) structure of the compound is responsible for its affinity for these transporter receptors, where it competes with endogenous dopamine. nih.gov

The affinity for these transporters resides almost entirely in the d-isomer. nih.gov An in vitro study utilizing rat brain membranes determined the mean IC₅₀ values (the concentration of a drug that inhibits a specific biological or biochemical function by 50%) for dexmethylphenidate. The results highlighted a high affinity for the dopamine transporter (SLC6A3) and a somewhat lower, yet still prominent, affinity for the norepinephrine transporter (SLC6A2). In contrast, its effect on the serotonin (B10506) transporter (SLC6A4) was found to be clinically insignificant.

A 2005 in vitro binding study further emphasized the prominent effects of d-methylphenidate at the norepinephrine transporter site, with activity even exceeding that at the dopamine transporter. nih.gov Conversely, there is a lack of evidence for specific regional binding of the l-threo-isomer of methylphenidate in the brain, reinforcing that the pharmacological activity is attributable to the d-enantiomer. nih.gov In vitro investigations have also shown that at therapeutic concentrations, dexmethylphenidate does not inhibit cytochrome P450 isoenzymes.

Below is a table summarizing the inhibitory activity of dexmethylphenidate on key neurotransmitter transporters from an in vitro animal study.

| Transporter | Gene | Mean IC₅₀ (nM) |

| Dopamine Transporter | SLC6A3 | 33 |

| Norepinephrine Transporter | SLC6A2 | 244 |

| Serotonin Transporter | SLC6A4 | >50,000 |

This table presents the mean IC₅₀ values of d-methylphenidate for different transporters in rat brain membranes.

Animal Model Investigations of Neuropharmacological Effects

Animal models have been crucial for investigating the in vivo neuropharmacological effects of dexmethylphenidate. These studies corroborate the in vitro findings, demonstrating that the compound's primary action is the modulation of dopamine and norepinephrine levels in key brain regions.

Research in animals has shown that administration of methylphenidate leads to a dose-dependent increase in brain dopamine levels, with an average increase of three to four times in the striatum and prefrontal cortex. wikipedia.org This elevation of extracellular neurotransmitters is a direct result of the blockade of DAT and NET. wikipedia.org Positron Emission Tomography (PET) and MicroPET imaging studies in baboons and rats, using radiolabeled d- and l-methylphenidate, have provided further evidence. These imaging studies showed that orally administered d-methylphenidate specifically binds to the dopamine transporter in the basal ganglia. nih.gov

Studies in rodent models, such as the spontaneously hypertensive rat (SHR), have been employed to investigate the behavioral correlates of these neurochemical changes. While the direct translation of these models to human conditions is complex, they provide a platform for assessing the effects of compounds on attention, hyperactivity, and impulsivity. The effective dose range in animal models is often guided by achieving plasma drug levels comparable to those found to be therapeutic in humans. nih.gov

Furthermore, investigations into the compound's interaction with other systems, such as the P-glycoprotein (P-gp) transporter, have been conducted. A study in mice found that P-gp knockout mice had higher brain concentrations of d-methylphenidate shortly after dosing, suggesting it is a weak substrate for this efflux transporter.

Comparative Animal Toxicology Studies

Acute and Subchronic Toxicity Assessments in Rodents and Non-Rodents

Toxicological assessments in animal models have been conducted to characterize the safety profile of dexmethylphenidate. Comparative studies have shown that the toxicity of dexmethylphenidate and racemic d,l-methylphenidate are comparable at equimolar doses. nih.gov

In a 90-day subchronic toxicity study in beagle dogs, minimal and reversible toxic effects were observed. Male and female dogs receiving 10 mg/kg of d-methylphenidate and 20 mg/kg of d,l-methylphenidate primarily exhibited reduced appetite and weight loss. nih.gov

Long-term carcinogenicity studies have been performed using racemic methylphenidate hydrochloride in rats and mice. In a two-year study where methylphenidate was administered in the feed, there was no evidence of increased neoplasms in F344 rats. nih.gov However, in B6C3F1 mice, an increase in benign liver tumors (hepatocellular adenomas) was seen in both males and females at the highest dose, and an increase in a type of malignant liver tumor (hepatoblastomas) was observed in high-dose male mice. nih.gov It has been hypothesized that this tumorigenic effect might be due to non-genotoxic mechanisms like increased cell proliferation, as methylphenidate was not found to be mutagenic. nih.gov

Neither dexmethylphenidate nor racemic methylphenidate were found to be clastogenic (causing damage to chromosomes) in in vitro or in vivo assays, including a bone marrow micronucleus test in CD-1 mice. nih.gov

Sex-Dependent Responses in Preclinical Toxicological Models

Preclinical research has explored potential sex-dependent differences in the toxicological response to methylphenidate isomers. A comparative study assessing acute behavioral toxicity in rats revealed that females were more sensitive than males to certain toxic behavioral effects of the l-isomer and the racemic mixture of d,l-methylphenidate. nih.gov This suggests a possible sex difference in sensitivity, which may be attributable to the l-enantiomer. nih.gov The inclusion of the l-isomer in the racemic mixture, when compared to an equivalent dose of pure d-methylphenidate, was associated with behaviors such as repetitive pawing, dilated pupils, and aggressive behavior in pregnant animals. nih.gov

In long-term carcinogenicity studies with racemic methylphenidate, a notable decrease in mammary gland fibroadenomas was observed in female rats. nih.gov

Developmental Toxicity Studies in Animal Models

Developmental toxicity studies have been conducted to assess the potential effects of dexmethylphenidate on embryofetal development. Animal studies in rats and rabbits indicated that both dexmethylphenidate and racemic d,l-methylphenidate were not teratogenic, meaning they did not cause fetal malformations. wikipedia.orgnih.gov

Future Directions and Emerging Research Avenues for Dexmethylphenidate Hydrochloride

Exploration of Novel Molecular Targets beyond Monoamine Transporters

While the primary mechanism of action of dexmethylphenidate (B1218549) is the inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, emerging research is beginning to explore its effects on other molecular targets. wikipedia.orgnih.govtexas.gov This investigation into secondary pharmacological actions is crucial for a more comprehensive understanding of its therapeutic effects and for identifying potential new applications.

Recent in silico studies, which use computer simulations to model drug-body interactions, have suggested that methylphenidate may influence a broader range of neural processes than previously understood. nih.govfrontiersin.org These computational models indicate that while both dexmethylphenidate and lisdexamfetamine (B1249270) modulate similar pathways related to synaptic function and neurotransmission, there are some distinctions. nih.gov For instance, virtual methylphenidate models have been shown to affect general synaptic processes, neurotransmitter systems, and nerve impulse-related activities. nih.gov There is also evidence to suggest that methylphenidate may play a role in modulating neuroinflammation and circadian system deregulation. nih.gov Some research also points to a potential alteration of serotonergic pathways through changes in dopamine transport. nih.gov

The exploration of these non-monoaminergic targets could lead to the development of new therapeutic strategies with improved efficacy and potentially fewer side effects. Understanding the full spectrum of dexmethylphenidate's molecular interactions will be a key area of future research.

Design and Synthesis of Advanced Analogs with Modified Pharmacological Profiles

The development of advanced analogs of dexmethylphenidate with modified pharmacological profiles is a significant area of ongoing research. The goal is to create new chemical entities with improved therapeutic properties, such as enhanced efficacy, longer duration of action, or a better side-effect profile. omicsonline.org

Historically, the focus has been on the stereoselective synthesis of the d-threo enantiomer of methylphenidate, which is the pharmacologically active form. omicsonline.org Various synthetic routes have been explored, including the resolution of racemic mixtures and asymmetric synthesis to produce the desired isomer. google.com

Current research efforts are directed towards creating novel analogs by modifying the core structure of dexmethylphenidate. acs.org This includes the synthesis of derivatives with different substituents on the phenyl and piperidine (B6355638) rings. acs.org The aim of these modifications is to alter the binding affinity and selectivity for DAT and NET, potentially leading to a more targeted pharmacological effect.

One approach involves the stereoselective synthesis of novel analogs to evaluate their biological activity. acs.org By systematically altering the chemical structure, researchers can investigate the structure-activity relationship (SAR) to understand how specific chemical modifications influence the drug's interaction with its molecular targets. This knowledge is critical for the rational design of new compounds with desired pharmacological characteristics.

Integration of Omics Technologies (e.g., Pharmacogenomics, Proteomics) for Mechanistic Insights

The integration of "omics" technologies, such as pharmacogenomics and proteomics, is providing unprecedented insights into the mechanisms of action of dexmethylphenidate and the individual variability in patient response. nih.govnih.govnih.gov

Pharmacogenomics focuses on how genetic variations influence drug response. nih.gov In the context of dexmethylphenidate, research has identified several genes that may predict a patient's response to treatment. nih.gov A meta-analysis of studies in children with ADHD found significant associations between treatment efficacy and single nucleotide polymorphisms (SNPs) in genes such as SLC6A2, COMT, and ADRA2A, as well as repeat variants in DRD4 and SLC6A3. nih.gov These genes are involved in catecholaminergic pathways, which are the primary targets of dexmethylphenidate. nih.gov Identifying these genetic markers has the potential to enable personalized medicine, allowing clinicians to select the most effective treatment for individual patients based on their genetic makeup. nih.gov

Proteomics , the large-scale study of proteins, is being used to understand the broader molecular effects of dexmethylphenidate. nih.gov One study used a hypothesis-free approach to analyze the proteomic profile of rat cortices after methylphenidate treatment. nih.gov This research identified 98 differentially expressed proteins, suggesting that the drug's effects extend beyond its direct targets. nih.gov Functional enrichment analysis of these proteins revealed their involvement in various biological pathways, providing a systems-level view of the drug's pharmacological effects. nih.gov

By combining these omics approaches, researchers can build a more comprehensive picture of how dexmethylphenidate works, from the genetic level to the functional protein level. This integrated approach holds promise for identifying novel therapeutic targets and developing more effective and personalized treatments. nih.govnih.gov

Computational Chemistry and Molecular Modeling Approaches for Drug Design and Interaction Prediction

Computational chemistry and molecular modeling are increasingly being used to accelerate the drug discovery and development process for compounds like dexmethylphenidate. frontiersin.orgnih.gov These in silico methods allow researchers to simulate and predict how a drug will interact with its biological targets at a molecular level, providing valuable insights for drug design and optimization. nih.gov

One powerful application is the use of quantitative systems pharmacology (QSP) models. nih.govfrontiersin.org These models integrate data from various sources to simulate the complex interactions between a drug and the body's physiological systems. nih.gov For example, QSP models have been used to compare the mechanisms of action of methylphenidate and lisdexamfetamine in virtual patient populations. nih.gov These simulations can predict protein activity and identify differences in how drugs modulate neural processes. nih.gov

Molecular docking is another computational technique used to predict the binding orientation of a drug molecule to its target protein. nih.gov This information is crucial for understanding the structure-activity relationship and for designing new analogs with improved binding affinity and selectivity.

The use of these computational tools is encouraged by regulatory agencies as a way to reduce the time and cost of clinical trials. frontiersin.orgnih.gov By generating hypotheses and making predictions about drug efficacy and safety, in silico clinical trials can help to optimize the design of traditional clinical studies. frontiersin.orgnih.gov As these computational methods become more sophisticated, they will play an increasingly important role in the development of the next generation of treatments for conditions like ADHD.

Research into Novel Drug Delivery Systems for Controlled Release and Targeting

Significant research is focused on developing novel drug delivery systems for dexmethylphenidate to provide controlled release and targeted delivery, thereby improving patient compliance and therapeutic outcomes. nih.govmedscape.org

One of the key advancements has been the development of extended-release (XR) formulations. nih.gov These formulations are designed to release the medication over a prolonged period, allowing for once-daily dosing. nih.gov This is a significant advantage over immediate-release (IR) formulations, which require multiple daily doses. nih.gov

Several different technologies are used to achieve extended release. The Spheroidal Oral Drug Absorption System (SODAS®) technology, for example, uses a combination of immediate-release and enteric-coated, delayed-release beads to create a bimodal release profile. medscape.orgnih.gov This mimics the effect of taking two doses of an immediate-release formulation several hours apart. nih.gov Another approach is the osmotic-controlled release oral delivery system (OROS®), which uses osmotic pressure to deliver the drug at a controlled rate over an extended period. medscape.orgcambridge.org

More recently, even more advanced delivery systems are being developed. CTx-1301 is an investigational triple-release formulation of dexmethylphenidate that uses Precision Timed Release™ (PTR™) technology. hcn.healthstocktitan.nettopekapoliticaljournal.com This technology employs an Erosion Barrier Layer (EBL) to deliver three distinct releases of the medication at predefined times. stocktitan.nettopekapoliticaljournal.com This is intended to provide a rapid onset of action and maintain efficacy throughout the entire day. stocktitan.nettopekapoliticaljournal.com

Other novel delivery systems that have been explored for methylphenidate, and could be applicable to dexmethylphenidate, include pulsatile delivery systems using pulsincap technology, transdermal patches, chewable tablets, and orally disintegrating tablets. nih.govnih.govamazonaws.com These different formulations provide a range of options to meet the individual needs of patients. nih.gov

The following table provides a summary of some of the drug delivery technologies used for methylphenidate and dexmethylphenidate.

| Delivery System Technology | Description | Example Brand Names (Methylphenidate or Dexmethylphenidate) |

| Spheroidal Oral Drug Absorption System (SODAS®) | Contains a mix of immediate-release and enteric-coated, delayed-release beads for a bimodal release. medscape.orgnih.gov | Focalin XR®, Ritalin LA® medscape.orgnih.gov |

| Osmotic-controlled Release Oral Delivery System (OROS®) | Uses osmotic pressure for a controlled, extended release of the drug. medscape.orgcambridge.org | Concerta® medscape.org |

| Precision Timed Release™ (PTR™) with Erosion Barrier Layer (EBL) | Provides multiple, precisely timed releases of the medication. stocktitan.nettopekapoliticaljournal.com | CTx-1301 (investigational) hcn.healthstocktitan.net |

| Diffucaps® | Beaded system with a combination of immediate-release and extended-release beads. medscape.orgcambridge.org | Metadate CD® medscape.org |

| Pulsincap | A pulsatile delivery system designed for drug release after a specific lag time. amazonaws.com | Investigational amazonaws.com |

| Transdermal Patch | Delivers the medication through the skin over a prolonged period. nih.gov | Daytrana® (methylphenidate) nih.gov |

| Chewable Tablets and Orally Disintegrating Tablets | Provide alternative administration options for patients who have difficulty swallowing pills. nih.govnih.gov | Cotempla XR-ODT® (methylphenidate) nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing dexmethylphenidate hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis involves diastereoselective hydrogenation using Ru-BINAP complex catalysts to achieve the (R,R)-configuration. Key steps include optimizing reaction temperature, solvent polarity, and catalyst loading to minimize racemization. Post-synthesis, chiral HPLC or capillary electrophoresis should confirm enantiomeric purity (>99%) . Physicochemical characterization (e.g., melting point: 218–220°C, LogP: 3.216) further validates structural integrity .

Q. How should researchers characterize the physicochemical properties of dexmethylphenidate hydrochloride?

- Methodological Answer : Standard protocols include:

- Melting point analysis (differential scanning calorimetry).

- LogP determination (shake-flask or HPLC methods) to assess lipophilicity.

- Chiral analysis via HPLC with polysaccharide-based columns to resolve d- and l-enantiomers .

- Stability testing under accelerated conditions (40°C/75% RH) to identify degradation pathways .

Q. What analytical techniques are critical for assessing purity and stability in formulation studies?

- Methodological Answer :

- HPLC-UV with C18 columns for quantifying impurities (e.g., racemic methylphenidate).

- Mass spectrometry (LC-MS) to detect trace degradation products (e.g., hydrolyzed esters).

- Dissolution testing for extended-release formulations to ensure bi-modal release profiles align with pharmacokinetic targets .

Q. What are the primary pharmacological mechanisms of dexmethylphenidate hydrochloride?

- Methodological Answer : As a norepinephrine-dopamine reuptake inhibitor, researchers should:

- Conduct radioligand binding assays to quantify affinity for DAT and NET transporters.

- Use in vivo microdialysis in rodent models to measure extracellular dopamine levels in the prefrontal cortex .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomer purity during large-scale synthesis?

- Methodological Answer :

- Catalyst optimization : Screen Ru-BINAP derivatives for improved stereoselectivity.

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., FTIR) to detect racemization during crystallization.

- Byproduct analysis : Use tandem MS to identify and quantify undesired stereoisomers .

Q. What strategies address contradictions in clinical trial data on adverse effect profiles?

- Methodological Answer :

- Meta-analysis : Pool data from trials (e.g., FDA-reported 696 participants) to identify dose-dependent trends in adverse events (e.g., insomnia, appetite loss) .

- Covariate adjustment : Account for variability in trial designs (e.g., open-label vs. double-blind) using mixed-effects models.

- Pharmacogenomic studies : Correlate CYP2D6 polymorphisms with interpatient variability in metabolism .

Q. How does enantiomeric purity impact pharmacokinetic and pharmacodynamic profiles?

- Methodological Answer :

- Pharmacokinetics : Use chiral LC-MS/MS to compare AUC and Cmax of d-threo vs. l-threo enantiomers in plasma.

- Pharmacodynamics : Conduct receptor occupancy studies (PET imaging) to link d-threo concentrations to dopamine transporter blockade .

Q. What methodological challenges arise in developing extended-release formulations?

- Methodological Answer :

- Bead design : Optimize immediate-release (IR) and enteric-coated delayed-release (DR) bead ratios to achieve target tmax values (e.g., IR: 1–2 hrs, DR: 4–6 hrs).

- In vitro-in vivo correlation (IVIVC) : Use USP Apparatus II dissolution data to predict absorption profiles .

- Accelerated stability testing : Assess humidity-induced clumping of beads in gelatin capsules .

Q. How to design preclinical studies evaluating drug interactions with MAO inhibitors?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.